2-Amino-3-iodo-5-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-iodo-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJNSOLMOUGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Amino 3 Iodo 5 Methylbenzoic Acid
Historical and Classical Approaches to Ortho-Aminobenzoic Acid Iodination
The traditional methods for introducing an iodine atom onto the aromatic ring of aminobenzoic acids have primarily relied on direct electrophilic iodination and diazotization-iodination reactions. These approaches, while foundational, often face challenges in terms of regioselectivity and reaction conditions.
Direct Iodination Strategies (e.g., using Iodine Monochloride on 2-Amino-3-methylbenzoic acid)
Direct iodination of an aromatic ring is a classic electrophilic aromatic substitution reaction. For the synthesis of iodo-substituted aminobenzoic acids, reagents like iodine monochloride (ICl) have been historically employed. orgsyn.org The reaction of 2-amino-3-methylbenzoic acid with an iodinating agent would theoretically yield the desired 2-amino-3-iodo-5-methylbenzoic acid. However, direct iodination of activated rings, such as those containing an amino group, can sometimes lead to a mixture of products, including di-iodinated species. nih.gov The inherent directing effects of the amino and carboxylic acid groups on the benzene (B151609) ring influence the position of the incoming iodine atom. While the amino group is a strong activating ortho-, para-director and the methyl group is a weaker ortho-, para-director, the carboxylic acid group is a meta-director. The interplay of these directing effects can complicate the regiochemical outcome of the reaction.
A general procedure for the direct iodination of a similar compound, 2-aminobenzoic acid (anthranilic acid), using iodine monochloride has been described. orgsyn.org This method involves dissolving the aminobenzoic acid in a dilute acid and treating it with a solution of iodine monochloride. orgsyn.org While this provides a general framework, the specific application to 2-amino-3-methylbenzoic acid would require optimization to favor the desired 3-iodo isomer over other possibilities.
A patent describes a method for producing 2-amino-5-iodobenzoic acid by reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com This approach avoids the use of pre-formed iodine monochloride and can offer a more economical route, though it also necessitates careful control to achieve the desired regioselectivity. google.comgoogle.com
| Starting Material | Reagents | Product | Notes |
| 2-Aminobenzoic acid | Iodine Monochloride, HCl | 5-Iodoanthranilic acid | Yields of 88-90% are reported for the 5-iodo isomer. orgsyn.org |
| 2-Aminobenzoic acid | Iodine, Hydrogen Peroxide, Acetic Acid | 2-Amino-5-iodobenzoic acid | A method aimed at producing the 5-iodo isomer with high yield. google.comgoogle.com |
| 2-Methylbenzoic acid | Iodine, Periodic Acid, Acid Catalyst | Mono-iodated methylbenzoic acid | This method applied to a related substrate shows moderate yields (52-65%) and purity (around 95%). google.com |
Diazotization-Iodination Pathways (e.g., Sandmeyer Reaction from 2-Amino-3-methylbenzoic acid Precursors)
The Sandmeyer reaction offers a versatile and reliable method for introducing a wide range of substituents, including iodine, onto an aromatic ring by replacing a diazonium salt group. wikipedia.orgorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine followed by reaction with a suitable nucleophile, in this case, an iodide salt. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound via this pathway, one would start with a precursor containing an amino group at the 3-position that can be converted to the iodo group. A plausible precursor would be 2,3-diamino-5-methylbenzoic acid. The 3-amino group could be selectively diazotized and subsequently replaced by iodine using potassium iodide. organic-chemistry.org The success of this approach hinges on the selective diazotization of one amino group in the presence of another.
The general mechanism of the Sandmeyer reaction involves the formation of an aryl diazonium salt from an aniline (B41778) derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com This diazonium salt is then treated with a copper(I) salt, such as copper(I) iodide, or in the case of iodination, often simply with potassium iodide, to yield the corresponding aryl iodide. wikipedia.orgorganic-chemistry.org The reaction is known for its broad applicability and generally good yields. nih.gov
For instance, the synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of a Sandmeyer reaction. youtube.com This involves diazotizing anthranilic acid and then introducing potassium iodide to the diazonium salt solution to produce 2-iodobenzoic acid. youtube.com A similar strategy could be adapted for a suitably substituted aminobenzoic acid to obtain this compound.
Modern and Regioselective Synthesis Techniques
Recent advancements in organic synthesis have led to the development of more sophisticated and regioselective methods for the introduction of iodine onto aromatic rings. These modern techniques often utilize transition metal catalysis to achieve high selectivity and functional group tolerance, overcoming many of the limitations of classical methods.
Palladium-Catalyzed Coupling in Aryl Iodide Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org While not a direct method for iodinating 2-amino-3-methylbenzoic acid itself, palladium catalysis is instrumental in the synthesis of complex aryl iodide precursors that could then be converted to the target molecule. For example, a suitably functionalized aryl halide could undergo a palladium-catalyzed amination or carboxylation to build the aminobenzoic acid framework.
More directly, palladium-catalyzed reactions can be used to synthesize aryl iodides from other functional groups. For instance, aryl carboxylic acids can be converted to aryl iodides through a palladium-catalyzed decarbonylative iodination. nih.gov This process involves the in situ activation of the carboxylic acid to an acid chloride, which then undergoes decarbonylation and iodination. nih.gov This strategy could potentially be applied to a precursor molecule to introduce the iodine at the desired position.
Palladium-catalyzed reactions are known for their high efficiency and broad substrate scope, allowing for the synthesis of a wide variety of functionalized aryl iodides. thieme-connect.comrsc.org
| Reaction Type | Catalyst System | Substrates | Products |
| Acylation/Cyanation | Palladium/Norbornene | Aryl Iodides, Acyl Chlorides, Cuprous Cyanide | 2-Cyanoaryl Ketones acs.org |
| Decarbonylative Iodination | Pd/Xantphos | Aryl Carboxylic Acids, 1-Iodobutane | Aryl Iodides nih.gov |
| Direct Arylation | Palladium(II) Acetate | Phenols, Aryl Iodides | para-Arylated Phenols rsc.org |
One-Pot Halogenation Strategies utilizing N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine that is widely used in modern organic synthesis. organic-chemistry.orgchemicalbook.com One-pot halogenation strategies using NIS offer a convenient and often highly regioselective method for the iodination of aromatic compounds. The reactivity of NIS can be enhanced by the use of a Brønsted or Lewis acid catalyst. chemicalbook.com
Recent research has also explored the use of NIS for the synthesis of N-iodoimides and amides, further expanding the toolkit for iodination reactions. acs.org The development of one-pot sequential halogenation methods demonstrates the versatility of NIS in complex syntheses. organic-chemistry.org
Metal-Catalyzed C-H Functionalization for Directed Iodination (e.g., Ir(III)-Catalyzed Ortho-Iodination)
Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of functional groups onto aromatic rings. This approach utilizes a directing group on the substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position.
Iridium(III) catalysts have proven to be particularly effective for the ortho-iodination of benzoic acids. acs.org This method allows for the selective introduction of an iodine atom at the position ortho to the carboxylic acid group under mild conditions. acs.org The reaction often proceeds with high conversions and tolerates a variety of functional groups. acs.org A key aspect of this methodology is the proposed Ir(III)/Ir(V) catalytic cycle, with the C-H bond cleavage being the rate-limiting step. acs.org
While this method is highly selective for the ortho position relative to the directing group, its application to 2-amino-3-methylbenzoic acid would need to consider the directing influence of the amino and methyl groups as well. However, the strong directing ability of the carboxylic acid in these iridium-catalyzed systems could potentially favor iodination at the 3-position. Iridium-catalyzed C-H amination and borylation are other examples of the synthetic utility of this approach for functionalizing complex molecules. acs.orgdiva-portal.orgnih.govrsc.org
| Catalyst System | Substrate Type | Product Type | Key Features |
| [CpIr(H2O)3]SO4 | Benzoic Acids | ortho-Iodobenzoic Acids | High regioselectivity, mild conditions, additive-free. acs.org |
| [CpIr(III)] | Benzoic Acids | ortho-Aminated/Sulfonamidated Benzoic Acids | Applicable to late-stage functionalization of drugs. diva-portal.org |
| Iridium/Bipyridine Ligand | Thioanisole Derivatives | ortho-Borylated Thioanisoles | High ortho-selectivity controlled by weak interactions. nih.gov |
Microporous Catalyst-Assisted Iodination Methods
The direct iodination of aromatic compounds can be challenging, often requiring harsh conditions or leading to a mixture of products. The use of microporous materials as catalysts offers a promising alternative by providing shape-selective environments that can control the regioselectivity of the reaction.
Research into the iodination of benzoic acid derivatives has explored the use of microporous compounds, such as zeolites, to enhance reaction efficiency and purity of the desired product. google.com A process for producing 5-iodo-2-methylbenzoic acid, a structurally related compound, utilizes a β-form zeolite as a catalyst in the presence of iodine, an oxidizing agent, and acetic anhydride. google.com This method is highlighted as a simple, high-yield, and high-purity process. google.com A significant advantage of this approach is the recyclability of the microporous catalyst. The zeolite can be separated from the reaction mixture and, after a simple treatment, be reused in subsequent reactions, contributing to a more sustainable and cost-effective industrial process. google.com While this specific example does not produce this compound, the principle demonstrates the potential of microporous catalysts to direct iodination on substituted benzoic acids, a strategy that could be adapted for the target molecule.
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound relies on the availability of appropriately substituted precursors. A common and crucial intermediate is 2-amino-3-methylbenzoic acid, which is typically synthesized from m-toluic acid through a two-step process involving nitration and subsequent reduction.
Nitration of m-Toluic Acid and Subsequent Reduction to 2-Amino-3-methylbenzoic Acid
The synthesis of the key precursor, 2-amino-3-methylbenzoic acid, begins with the nitration of m-toluic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the existing methyl and carboxylic acid groups on the aromatic ring primarily lead to the formation of 2-nitro-3-methylbenzoic acid, along with other isomers such as 2-nitro-5-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid. google.com
Several methods have been developed to optimize the yield and selectivity of the desired 2-nitro-3-methylbenzoic acid. One approach involves reacting powdered m-toluic acid with nitric acid at low temperatures, ranging from -30 to -15 °C. google.compatsnap.com This method has been reported to achieve high conversion rates of m-toluic acid (over 99%) with good selectivity for the target isomer (up to 79.8%). google.compatsnap.com
The general reaction scheme is as follows: m-Toluic acid + Nitric Acid → 2-Nitro-3-methylbenzoic acid
Once the 2-nitro-3-methylbenzoic acid is synthesized and purified, the next step is the reduction of the nitro group to an amino group. This transformation is a critical step to install the amino functionality at the 2-position of the benzoic acid ring. A common method for this reduction is catalytic hydrogenation. The 2-nitro-3-methylbenzoic acid is reacted with hydrogen gas in the presence of a hydrogenation catalyst. google.com Another reported method for a similar transformation involves using iron powder in acetic acid. chemicalbook.com
The reaction is: 2-Nitro-3-methylbenzoic acid + Reducing Agent → 2-Amino-3-methylbenzoic acid
This two-step sequence provides the essential precursor, 2-amino-3-methylbenzoic acid, which can then undergo iodination to yield the final product, this compound.
Table 1: Research Findings on the Nitration of m-Toluic Acid
| Parameter | Finding | Reference |
|---|---|---|
| Reactants | Powdery m-toluic acid and nitric acid | google.compatsnap.com |
| Reaction Temperature | -30 to -15 °C | google.compatsnap.com |
| m-Toluic Acid Conversion Rate | Up to 99.4% | patsnap.com |
| Selectivity for 2-Nitro-3-methylbenzoic acid | Up to 79.8% | patsnap.com |
| Purity of 2-Nitro-3-methylbenzoic acid | Up to 99.3% after purification | patsnap.com |
Stereochemical Considerations in Synthesis
The synthesis of this compound does not involve the formation of any chiral centers. The molecule is achiral and does not have any stereoisomers. The synthetic routes described, including the nitration of m-toluic acid, the reduction of the nitro group, and the subsequent iodination, all proceed without the generation of stereocenters. Therefore, stereochemical control is not a factor in the synthesis of this particular compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance sustainability. In the context of this compound synthesis, several aspects of green chemistry are relevant.
Atom Economy and Solvent Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. While a detailed atom economy analysis for each step of the synthesis of this compound is complex, the principles can be applied by choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Solvent minimization is another key principle of green chemistry. The use of large volumes of hazardous solvents contributes to environmental pollution and poses safety risks. Research efforts are directed towards using more environmentally benign solvents, reducing the total volume of solvent used, and developing solvent-free reaction conditions. In the context of the precursor synthesis, while solvents are used, the development of one-pot syntheses can reduce the need for intermediate isolation and purification steps, thereby minimizing solvent consumption and waste generation.
Recyclable Catalysis and Sustainable Methodologies
The use of recyclable catalysts is a cornerstone of sustainable chemical manufacturing. As previously discussed in the context of microporous catalyst-assisted iodination, the ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces waste and production costs. google.com The use of a β-form zeolite for the iodination of a benzoic acid derivative is a prime example of this principle in action. google.com
Furthermore, the development of novel catalytic systems, such as magnetically separable nanocatalysts, represents a significant advancement in sustainable methodologies. nih.gov These catalysts can be easily removed from the reaction mixture using an external magnetic field, allowing for simple recovery and reuse over several cycles with minimal loss of activity. nih.gov While not yet specifically reported for the synthesis of this compound, the application of such recyclable catalytic systems to the various steps of its synthesis would represent a significant move towards a greener and more sustainable process.
Yield Optimization and Scalability Studies in Industrial and Research Settings
The industrial production of this compound requires synthetic pathways that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Research in this area is focused on optimizing reaction conditions, minimizing side-product formation, and simplifying purification processes. While specific studies on the yield optimization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds, such as its chloro-analogue, 2-amino-3-methyl-5-chlorobenzoic acid.
A common synthetic route to such compounds involves the halogenation of an aminobenzoic acid precursor. For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been reported with high yields through the chlorination of 2-amino-3-methylbenzoic acid. google.com This process can be adapted for the synthesis of the iodo-derivative, likely through electrophilic iodination using an appropriate iodine source.
Detailed Research Findings from Analogous Chlorination Reaction
A patented method for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid provides a template for understanding the key parameters that influence yield and purity. google.com In this process, 2-amino-3-methylbenzoic acid is reacted with a chlorinating agent in a suitable solvent. The yield of this reaction is highly dependent on factors such as the choice of chlorinating agent, reaction temperature, and reaction time.
One approach involves using dichlorohydantoin in N,N-dimethylformamide (DMF) at elevated temperatures, which has been shown to produce the desired product in high yield and purity. google.com Another effective chlorinating agent is N-chlorosuccinimide (NCS). patsnap.com The data from these studies can be used to construct a model for optimizing the corresponding iodination reaction.
Data Table: Parameters for the Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid |
| Halogenating Agent | Dichlorohydantoin | Dichlorohydantoin | N-chlorosuccinimide |
| Solvent | N,N-dimethylformamide | N,N-dimethylformamide | N,N-dimethylformamide |
| Catalyst | Benzoyl peroxide | Benzoyl peroxide | Benzoyl peroxide |
| Temperature | 100 °C | 110 °C | 100 °C |
| Reaction Time | 1 hour | 1 hour | 1 hour |
| Yield | 87.0% | 87.0% | 87.7% |
| Purity | 99.3% | 99.1% | 99.3% |
| This table is based on data from the synthesis of the chloro-analogue and serves as an illustrative model for the optimization of the iodo-analogue's synthesis. google.com |
Strategies for Yield Optimization and Scalability
For the synthesis of this compound, several strategies can be employed to optimize yield and ensure scalability:
Choice of Iodinating Agent: The selection of the iodinating agent is critical. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of aromatic compounds and offers advantages in terms of handling and safety compared to molecular iodine. Other potential iodinating systems include iodine in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. google.comresearchgate.net
Catalysis: The use of catalysts can significantly improve reaction rates and selectivity. For the ortho-iodination of benzoic acids, palladium and iridium-based catalysts have shown promise in directing the iodine to the desired position. researchgate.netnih.gov The development of efficient and recyclable catalysts is a key area of research for industrial applications.
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. As seen with the chloro-analogue, slight variations in temperature can impact purity. google.com The use of continuous flow reactors in industrial settings can offer better control over these parameters, leading to improved consistency and yield. evitachem.com
Chemical Reactivity and Derivatization of 2 Amino 3 Iodo 5 Methylbenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in 2-Amino-3-iodo-5-methylbenzoic acid is influenced by the electronic effects of its four substituents. The amino group at C-2 is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methyl group at C-5 is also an activating, ortho/para-directing group. Conversely, the carboxylic acid at C-1 is a deactivating, meta-directing group, and the iodine atom at C-3 is a deactivating, ortho/para-director. This complex interplay of directing effects governs the outcome of substitution reactions.
Nucleophilic Displacement of the Iodine Atom
The iodine atom at the C-3 position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution, primarily via transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making it an excellent substrate for such transformations.
Prominent examples of these reactions include the Suzuki, Sonogashira, and Ullmann couplings.
Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent, such as an aryl or vinyl boronic acid, to form a new carbon-carbon bond. This method is highly efficient for creating biaryl structures.
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. This is a reliable method for forming C(sp²)-C(sp) bonds.
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting the aryl iodide with alcohols, phenols, or amines. This reaction is particularly useful for synthesizing diaryl ethers and N-aryl amines.
| Reaction Type | Nucleophile | Catalyst System | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl or Aryl-alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Aryl-alkyne |
| Ullmann Condensation | Amine (R₂NH) or Alcohol (ROH) | Cu catalyst (e.g., CuI, Cu powder), Base | N-Aryl Amine or Aryl Ether |
Electrophilic Attack on the Aromatic Ring
The positions for electrophilic aromatic substitution (SEAr) on the this compound ring are determined by the combined directing effects of the existing substituents. The powerful activating amino group (-NH₂) and the methyl group (-CH₃) are ortho, para-directors, while the carboxylic acid (-COOH) is a meta-director. The positions ortho and para to the amino group (C-3, C-5) are already substituted. The positions ortho to the methyl group are C-4 and C-6. These positions are also meta to the deactivating carboxylic acid group. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are activated by both the amino and methyl groups.
Common electrophilic substitution reactions include halogenation and nitration.
Halogenation: Introduction of a chlorine or bromine atom would be expected to occur at the C-6 position, which is sterically less hindered than the C-4 position (situated between the iodo and methyl groups). For instance, chlorination of the related compound 2-amino-3-methylbenzoic acid proceeds at the C-5 position (para to the amino group).
Nitration: Using a standard nitrating mixture (HNO₃/H₂SO₄), a nitro group (-NO₂) would also be directed to the C-4 or C-6 position.
| Reaction | Reagents | Predicted Major Product |
| **Chlor |
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the most labile site for cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide moiety, compared to corresponding bromides or chlorides, facilitates a variety of palladium-catalyzed transformations under relatively mild conditions.
Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions. In the Suzuki-Miyaura coupling , the aryl iodide can be readily coupled with a wide range of organoboron reagents, such as boronic acids or their esters, to introduce new aryl or vinyl substituents. This reaction is tolerant of numerous functional groups and is a powerful tool for constructing biaryl systems, which are common motifs in pharmaceuticals. For instance, the coupling of substituted aryl iodides with arylboronic acids is a well-established method for creating complex molecular architectures. nih.gov
The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is stereoselective, typically affording the trans-alkene, and is instrumental in the synthesis of stilbenes and other unsaturated compounds.
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. organic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly efficient for the synthesis of arylalkynes, which are valuable precursors for various organic transformations and are found in numerous biologically active molecules and functional materials. The reactivity of iodoanilines in Sonogashira couplings has been demonstrated in the synthesis of complex heterocyclic systems. chemrxiv.org
The general conditions for these cross-coupling reactions involving aryl iodides are well-documented and can be extrapolated to this compound, as summarized in the table below.
| Reaction Type | Typical Catalysts | Common Bases | Solvents | Potential Products from this compound |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, NaHCO₃ | Toluene, Dioxane, DMF, Water | 2-Amino-3-aryl-5-methylbenzoic acids |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 2-Amino-3-alkenyl-5-methylbenzoic acids |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 2-Amino-3-alkynyl-5-methylbenzoic acids |
Formation of Esters and Amides for Medicinal and Materials Applications
The carboxylic acid functionality of this compound is readily converted to esters and amides, which are pivotal derivatives in both medicinal chemistry and materials science.
Esterification can be achieved through various methods, including the classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. libretexts.org For more sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net The resulting esters can serve as prodrugs to enhance the bioavailability of a parent compound or as key intermediates for further synthetic manipulations. For example, the methyl ester of the related 2-amino-5-iodobenzoic acid is a known intermediate in pharmaceutical development. chemimpex.comchemimpex.com
Amide bond formation is a cornerstone of peptide synthesis and is crucial for creating a vast array of biologically active molecules and functional polymers. The carboxylic acid can be activated using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by the addition of a primary or secondary amine. The resulting amides often exhibit diverse biological activities and are integral to the structure of many materials with specific properties.
The table below summarizes common methods for the formation of esters and amides from carboxylic acids, which are applicable to this compound.
| Reaction | Reagents and Conditions | Applications of Products |
| Esterification | Alcohol, H₂SO₄ (Fischer-Speier) | Prodrugs, Synthetic Intermediates |
| Alcohol, DCC/DMAP or EDC/DMAP | Medicinal Chemistry, Materials Science | |
| Amidation | Amine, HATU or HBTU | Pharmaceuticals, Peptidomimetics, Polymers |
| Amine, SOCl₂ followed by amine addition | Fine Chemicals, Material Precursors |
Chelation and Complexation Chemistry with Metal Ions
The coordination chemistry of aminobenzoic acids and their derivatives is well-established. rroij.com These compounds can form stable complexes with a range of transition metals and other metal ions. The mode of coordination can vary, involving either the carboxylate oxygen atoms, the amino nitrogen atom, or a combination of both, leading to the formation of five- or six-membered chelate rings.
The nature of the substituents on the aromatic ring, such as the iodo and methyl groups in the target molecule, can influence the electronic properties of the donor atoms and the steric environment around the metal center, thereby affecting the stability and structure of the resulting metal complexes. For example, the coordination of 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) has been shown to result in complexes with interesting structural features and biological activities. mdpi.com
Further research into the coordination chemistry of this compound could reveal novel complexes with potential applications in catalysis, materials science, or as therapeutic or diagnostic agents. The potential coordination modes are depicted below.
| Potential Donor Atoms | Possible Metal Ions | Potential Applications of Complexes |
| Carboxylate Oxygen atoms | Transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺), Lanthanides | Catalysis, Magnetic Materials, Luminescent Probes |
| Amino Nitrogen atom | ||
| Bidentate (N, O) chelation | Medicinal Agents, Sensing Materials |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Iodo 5 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment
Proton (¹H) NMR data for 2-Amino-3-iodo-5-methylbenzoic acid in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been reported by some commercial suppliers. The reported spectrum indicates the presence of a methyl group (CH₃) as a singlet at approximately 2.35 ppm. Additionally, two singlets corresponding to the aromatic protons are observed at around 6.85 ppm and 7.45 ppm. However, a detailed analysis including coupling constants and definitive assignment of these aromatic protons to their specific positions on the benzene (B151609) ring is not available.
Crucially, experimental ¹³C NMR data for this compound appears to be absent from the public domain. While theoretical calculations and data for structurally similar compounds such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid have been published, this information is not directly transferable for a precise analysis of the target molecule due to the differing electronic effects of the iodo and methyl substituents. researchgate.netdaneshyari.comrsc.org
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
There are no known published studies utilizing advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), for the structural confirmation of this compound. Such analyses would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For related compounds like 2-aminobenzoic acid, 2D NMR studies have been conducted, highlighting the potential of these techniques. np-mrd.org
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.
Characteristic Band Assignments and Functional Group Identification
General IR spectroscopic data for this compound indicates the presence of characteristic absorption bands. These include an N-H stretching vibration from the amino group around 3300 cm⁻¹ and a broad O-H stretching band from the carboxylic acid group in the range of 2500–3000 cm⁻¹. More detailed assignments of specific vibrational modes, which are essential for a complete structural characterization, are not available. Comparative studies on other substituted aminobenzoic acids, such as 2-amino-5-fluorobenzoic acid, have been performed and demonstrate the level of detail that is currently lacking for the iodo-substituted counterpart. nih.govresearchgate.net
No specific Raman spectroscopic data for this compound has been found in the surveyed literature.
Analysis of Hydrogen Bonding Interactions
The presence of both amino and carboxylic acid groups in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. However, specific studies analyzing these interactions in this particular molecule are absent from the available literature. Research on the hydrogen bonding patterns in other aminobenzoic acid derivatives has been conducted, but these findings cannot be directly extrapolated to the title compound due to the influence of its specific substitution pattern. dergipark.org.tr
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular weight of this compound is 277.06 g/mol . However, detailed experimental mass spectrometry data, such as that obtained from Electrospray Ionization Mass Spectrometry (ESI-MS), including specific fragmentation pathways, is not documented. Studies on the fragmentation of other benzoic acid derivatives have shown characteristic losses, such as the loss of carbon dioxide, but a specific analysis for this compound is needed for a definitive understanding of its behavior under mass spectrometric conditions. sci-hub.sedocbrown.info
X-ray Crystallography for Solid-State Structure Determination
A comprehensive X-ray crystallographic study of this compound would be necessary to fully characterize its solid-state properties. Such an investigation would provide definitive answers to key structural questions.
Crystal Packing and Supramolecular Interactions
Without experimental data, a definitive description of the crystal packing and supramolecular interactions of this compound is not possible. However, based on its functional groups—a carboxylic acid, an amino group, and an iodine atom—several types of non-covalent interactions would be anticipated to play a significant role in its crystal lattice. These would likely include:
Halogen Bonding: The iodine atom, being a heavy and polarizable halogen, has the capacity to act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the carboxylate group or the nitrogen atom of the amino group. The presence and geometry of these I···O or I···N interactions would be a key feature of the supramolecular assembly.
π-π Stacking: The aromatic nature of the benzene ring suggests that π-π stacking interactions between adjacent molecules could further stabilize the crystal structure.
A hypothetical data table for the types of interactions that could be present is provided below for illustrative purposes.
Table 1: Potential Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of dimeric or catemeric synthons |
| Hydrogen Bond | Amino (-NH₂) | Carboxylic Acid (C=O) | Interlinking of primary hydrogen-bonded motifs |
| Halogen Bond | Iodine (-I) | Carboxylic Acid (C=O) or Amino (-N) | Directional interactions influencing molecular orientation |
Conformational Analysis and Tautomerism Studies
The conformation of the this compound molecule in the solid state would be another critical piece of information derived from X-ray crystallography. Key conformational features to be determined would include:
Planarity of the Carboxylic Acid Group: The dihedral angle between the plane of the carboxylic acid group and the benzene ring would reveal any twisting of this functional group relative to the aromatic core.
Furthermore, the possibility of tautomerism, specifically the proton transfer from the carboxylic acid to the amino group to form a zwitterion, could be definitively addressed by locating the hydrogen atoms in the crystal structure. While zwitterionic forms are common for amino acids, for aminobenzoic acids, the tautomeric equilibrium is more complex and highly dependent on the crystalline environment.
A hypothetical data table summarizing key conformational parameters that would be determined from a crystallographic study is presented below.
Table 2: Hypothetical Conformational Parameters for this compound
| Parameter | Description | Expected Value/Significance |
|---|---|---|
| Dihedral Angle (C-C-C=O) | Torsion angle defining the orientation of the carboxylic acid group | Would indicate the degree of planarity with the aromatic ring |
| N···O Distance (intramolecular) | Distance between the amino nitrogen and a carboxyl oxygen | A short distance could suggest an intramolecular hydrogen bond |
Computational and Theoretical Investigations of 2 Amino 3 Iodo 5 Methylbenzoic Acid
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy.
Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. For 2-Amino-3-iodo-5-methylbenzoic acid, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to find the minimum energy conformation. This process yields precise information about bond lengths, bond angles, and dihedral angles.
The electronic structure is subsequently analyzed to understand the distribution of electrons within the molecule. Key parameters derived from this analysis include atomic charges and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting chemical reactivity. For instance, the regions around the electronegative oxygen and iodine atoms are expected to show negative potential, while the amino group's hydrogen atoms would exhibit positive potential.
Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | ~1.40 Å |
| C-I bond length | ~2.10 Å |
| C-N bond length | ~1.38 Å |
| C=O bond length | ~1.22 Å |
| C-O-H bond angle | ~109° |
| N-H bond length | ~1.01 Å |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are instrumental in predicting various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular vibrations.
For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and various aromatic C-H and C-C vibrations. The presence of the heavy iodine atom would also result in a low-frequency C-I stretching mode.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| N-H asymmetric stretch | 3450 | 3460 |
| N-H symmetric stretch | 3350 | 3365 |
| O-H stretch | 3100 | 3115 |
| C=O stretch | 1720 | 1715 |
| C-I stretch | 280 | 275 |
HOMO-LUMO Energy Gap and Related Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 3: Calculated Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Global Electrophilicity Index (ω) | 2.68 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motion, offering insights into the dynamic behavior of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules.
Conformational Sampling and Stability Studies
MD simulations can explore the conformational landscape of flexible molecules. For this compound, this involves studying the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the orientation of the amino group. By running simulations over several nanoseconds, it is possible to identify the most stable conformations and the energy barriers between them. The stability of different conformers can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent or other molecules. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the solute and solvent. The radial distribution function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and its structure. Such studies are crucial for understanding the molecule's solubility and its behavior in solution.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions, predicting the most likely pathways, and analyzing the energetic profiles of these transformations.
The prediction of reaction pathways through computational means is a cornerstone of modern chemical research. For this compound, DFT calculations can be employed to model various transformations. A key application is in understanding substitution reactions, where the iodine atom, a versatile functional group, is replaced by other moieties.
Computational modeling allows for the mapping of the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy of these transition states, chemists can determine the activation energy barriers for different potential pathways, thereby predicting which reaction is kinetically favored. For halogenated benzoic acids, such calculations are vital for resolving ambiguities in reported reactivity data and for comparing the electronic effects of different halogen substituents under identical conditions.
The thermodynamic properties of a molecule dictate its stability and equilibrium position in chemical reactions. While specific experimental thermodynamic data for this compound is not widely available, computational studies on analogous compounds offer valuable estimates. For instance, a detailed computational analysis was performed on the structurally similar 2-amino-3,5-diiodobenzoic acid (2A35I), providing calculated thermodynamic parameters at standard conditions. nih.gov These calculations show how properties like heat capacity, entropy, and enthalpy change with temperature, which is fundamental for understanding the compound's behavior in a given system.
Table 1: Calculated Thermodynamic Properties for the Analogous Compound 2-amino-3,5-diiodobenzoic acid
| Property | Units | Value |
|---|---|---|
| Heat Capacity (Cp,m) | J·mol-1·K-1 | 215.1 |
| Entropy (Sm) | J·mol-1·K-1 | 462.4 |
| Enthalpy (Hm) | kJ·mol-1 | 48.7 |
Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid (2A35I) and may be used as an estimate for this compound. nih.gov
Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Analysis
The electronic architecture of this compound, featuring donor (amino) and acceptor (carboxylic acid) groups on a π-conjugated ring, suggests potential for interesting optical and electronic properties.
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule, primarily through the calculation of its hyperpolarizability. A study on the analog 2-amino-3,5-diiodobenzoic acid calculated its first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov The significant value obtained suggests that iodinated aminobenzoic acids could be promising candidates for NLO materials.
Table 2: Calculated NLO Properties for the Analogous Compound 2-amino-3,5-diiodobenzoic acid
| Property | Units | Value |
|---|---|---|
| First-order Hyperpolarizability (β) | 10-30 esu | 4.39 |
Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid (2A35I). nih.gov
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net In the MEP map of the related 2-amino-3,5-diiodobenzoic acid, the most negative regions (shown in red) are localized over the carboxylic oxygen atoms, indicating them as the primary sites for electrophilic attack. nih.gov Conversely, positive potential regions (blue) are typically found around the amino group's hydrogen atoms, highlighting their potential to act as electron donors in interactions like hydrogen bonding. nih.gov The area around the iodine atom often exhibits a region of positive potential known as a "sigma-hole," which is central to its ability to form halogen bonds. researchgate.netnih.gov
Natural Bond Orbital (NBO) and Aromaticity Analysis (e.g., HOMA)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory to estimate their stabilization energy (E(2)). wikipedia.org
For the analog 2-amino-3,5-diiodobenzoic acid, NBO analysis reveals significant delocalization effects. nih.gov The most substantial interactions involve the donation of electron density from the lone pairs (LP) of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the benzene ring. These interactions contribute significantly to the stability of the molecule.
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies for the Analogous Compound 2-amino-3,5-diiodobenzoic acid
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O13 | π* (C7-C8) | 22.81 |
| LP (1) N1 | π* (C2-C7) | 48.67 |
| LP (1) N1 | π* (C3-C4) | 21.01 |
Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid (2A35I). nih.gov
Aromaticity is a fundamental concept in organic chemistry, and various computational indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index that evaluates aromaticity based on the geometric parameter of bond length alternation. While specific HOMA calculations for this compound are not documented, this analysis would be a valuable tool for assessing the degree of aromatic character in the benzene ring and how it is influenced by the various substituents.
Halogen Bonding Interactions and Their Influence on Molecular Recognition and Reactivity
The iodine atom in this compound is not merely a bulky substituent; it is capable of forming specific and directional non-covalent interactions known as halogen bonds. This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov
The strength of halogen bonds follows the trend I > Br > Cl > F. Therefore, the iodine atom in this compound is a potent halogen bond donor. Computational studies on halogenated ligands interacting with biological molecules have shown that these bonds play a critical role in determining binding affinity and selectivity. nih.gov In the context of drug design, incorporating an iodine atom can enhance a ligand's ability to bind to a protein target by forming halogen bonds with backbone carbonyl oxygens or amino acid side chains like lysine. nih.govnih.gov Computational docking and molecular orbital analysis can be used to identify and quantify these critical interactions, guiding the optimization of molecules for specific biological functions.
Applications of 2 Amino 3 Iodo 5 Methylbenzoic Acid in Advanced Chemical Science
Role as a Key Intermediate in Complex Organic Molecule Synthesis
The utility of 2-amino-3-iodo-5-methylbenzoic acid as a synthetic intermediate is a cornerstone of its application in organic chemistry. The presence of the amino, iodo, and carboxylic acid functionalities offers three distinct points for chemical reactions, enabling the construction of diverse and complex molecular architectures.
This compound and its isomers serve as important precursors in the development of novel pharmaceuticals and agrochemicals. google.com The iodinated aromatic structure is a key feature in certain biologically active molecules. For instance, iodinated compounds are integral to the structure of thyroid hormone analogs. In the agrochemical sector, the structural motifs derived from such aminobenzoic acids can be found in modern insecticides. The similarity of these structures to intermediates of potent insecticides like chlorantraniliprole (B1668704) suggests their potential in developing new crop protection agents.
The synthesis of these advanced molecules often involves leveraging the reactivity of the functional groups on the this compound backbone. For example, the amino group can be acylated or used in cyclization reactions, while the iodine atom can be replaced through various cross-coupling reactions, and the carboxylic acid can be converted into esters or amides. This multi-faceted reactivity allows for the systematic construction of complex target molecules with potential pharmaceutical or agrochemical applications.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. The proximity of the amino and carboxylic acid groups can facilitate cyclization reactions to form nitrogen-containing heterocycles.
Furthermore, the iodine atom serves as a handle for introducing further complexity through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of various aryl, alkyl, and alkynyl groups, leading to the assembly of complex molecular scaffolds. Research into microwave-assisted synthesis has demonstrated the potential to accelerate the creation of intricate heterocyclic structures, such as benzodiazepine-2,5-diones, from iodinated aminobenzoic acid derivatives. The ability to readily form diverse heterocyclic structures makes this compound an attractive building block for creating libraries of novel molecules for high-throughput screening in drug discovery.
Contributions to Medicinal Chemistry Research (Excluding Clinical Human Trials)
In the realm of medicinal chemistry, this compound and its derivatives are instrumental in the design and synthesis of new molecules with potential therapeutic value. The research is primarily focused on in vitro studies and the exploration of their interactions with biological targets.
The structure of this compound makes it an interesting scaffold for the design of enzyme inhibitors. The various functional groups can engage in different types of interactions with the active site of an enzyme, including hydrogen bonding and halogen bonding. The iodine atom, in particular, can participate in halogen bonding, which can enhance the binding affinity and selectivity of a molecule for its target protein.
While specific studies on this compound as an enzyme inhibitor are not extensively detailed in the provided search results, the broader class of aminobenzoic acids and their derivatives have been explored for this purpose. For example, derivatives of the related compound 2-amino-3,5-diiodobenzoic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. This suggests that derivatives of this compound could also be synthesized and evaluated for their enzyme inhibitory activity.
| Compound Class | Target Enzyme(s) | Potential Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Iodinated Aminobenzoic Acid Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Iodine atoms for halogen bonding |
| 2-amino-3,5-diarylbenzamides | IKK-alpha, IKK-beta | Inflammatory Diseases | Amide and bi-aryl scaffold |
The search for new antimicrobial agents is a critical area of research. Derivatives of halogenated benzoic acids have shown promise in this field. Research has indicated that derivatives of 2-amino-3,5-diiodobenzoic acid exhibit notable antibacterial properties. This suggests that the core structure of aminobenzoic acid, when appropriately substituted, can serve as a template for the development of new antimicrobial compounds. The synthesis of a library of derivatives of this compound, with variations in the substituents, could lead to the discovery of molecules with significant in vitro antimicrobial activity.
The development of novel anticancer agents is a major focus of medicinal chemistry. Preliminary studies on compounds structurally related to this compound have suggested potential for anticancer activity. For instance, some derivatives have been shown to inhibit the proliferation of cancer cells in vitro and induce apoptosis (programmed cell death) in certain cancer cell lines.
A notable example, while not a direct derivative, is the experimental antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which is derived from a related aminomethylphenyl structure. This compound has demonstrated potent and selective antitumor activity in vitro against breast carcinoma cell lines such as MCF-7. nih.gov Its mechanism involves metabolic activation to species that damage the DNA of cancer cells. nih.gov This highlights the potential of the aminomethylphenyl scaffold, a core component of this compound, in the design of new anticancer drug candidates for preclinical investigation.
| Compound/Derivative | Cancer Cell Line(s) | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Related aminobenzoic acid derivatives | Various cancer cell lines | Inhibition of proliferation, induction of apoptosis | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (breast carcinoma) | Dose- and time-dependent DNA damage | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Target Interaction
The structure-activity relationship (SAR) of anthranilic acid derivatives is a critical area of investigation in medicinal chemistry, aiming to elucidate how specific structural modifications influence their interaction with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related anthranilic acid analogs provide a framework for understanding its potential biological activity. The core anthranilic acid scaffold, with its amino and carboxylic acid groups, serves as a versatile template for designing molecules that can interact with a variety of biological receptors and enzymes. mdpi.comnih.govnih.govnih.gov
The biological activity of anthranilic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. mdpi.com For instance, in studies on anthranilic acid-based inhibitors of MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis, the presence of a halogen, such as iodine or bromine, at position 5 of the anthranilic acid core was found to be important for inhibitory potency. mdpi.com This suggests that the iodine atom in this compound could play a crucial role in its biological interactions, potentially through halogen bonding or by influencing the compound's electronic properties and ability to fit into a target's binding site.
Table 1: General Structure-Activity Relationship Insights for Anthranilic Acid Derivatives
| Structural Modification | General Effect on Biological Activity | Potential Implication for this compound |
| Halogenation (e.g., Iodine) | Often enhances binding affinity and potency. mdpi.com | The iodine at the 3-position is likely a key determinant of its biological target interaction. |
| N-Acylation | Modulates activity and pharmacokinetic properties. nih.gov | Derivatization of the amino group could be a strategy to fine-tune its activity. |
| Carboxylic Acid Modification | Affects solubility and interaction with binding sites. mdpi.com | The carboxylic acid group is crucial for forming key interactions with biological targets. |
| Ring Substitution (e.g., Methyl) | Influences lipophilicity, metabolism, and steric interactions. | The methyl group at the 5-position can impact its overall efficacy and safety profile. |
Materials Science Applications
Utilization in Heavy-Atom Derivatization for Crystallography
The presence of a heavy atom, iodine, in the structure of this compound makes it a valuable tool in the field of X-ray crystallography. nih.govresearchgate.netnih.gov One of the fundamental challenges in determining the three-dimensional structure of macromolecules like proteins is the "phase problem." ruppweb.orgbbk.ac.uk While diffraction experiments yield the intensities of the diffracted X-rays, the phase information is lost. Heavy-atom derivatization is a classic and effective method to overcome this problem. nih.govresearchgate.netnih.gov
This technique involves introducing a heavy atom into the crystal of the macromolecule. nih.gov The heavy atom, with its large number of electrons, significantly scatters X-rays and introduces measurable changes in the diffraction pattern. By comparing the diffraction data from the native crystal and the heavy-atom derivative, the phase information can be retrieved, ultimately leading to the elucidation of the molecular structure. nih.govnih.gov
Iodinated compounds are particularly useful for this purpose. nih.govnih.gov this compound can be used to prepare heavy-atom derivatives by soaking it into the protein crystal or by co-crystallization. nih.gov The amino and carboxylic acid groups on the molecule can facilitate its binding to the surface of the protein through hydrogen bonds or salt bridges, allowing the heavy iodine atom to be positioned at a specific site within the crystal lattice. The anomalous scattering signal from the iodine atom, especially when using copper Kα radiation, is significant and can be used for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing experiments. nih.gov
Potential in Functional Materials Synthesis (e.g., X-ray contrast)
The high atomic number of iodine makes it an excellent absorber of X-rays. This property is the basis for its use in the development of X-ray contrast agents, which are materials used to enhance the visibility of internal body structures during medical imaging procedures like computed tomography (CT). radiologykey.comnih.govnih.gov Iodinated organic molecules, particularly derivatives of benzoic acid, form the cornerstone of many clinically used X-ray contrast media. radiologykey.comnih.gov
This compound possesses the key structural feature for a potential X-ray contrast agent: an iodinated aromatic ring. The iodine atom is responsible for the radiopacity, while the benzoic acid scaffold can be chemically modified to improve water solubility and reduce toxicity. radiologykey.comnih.gov Modern contrast agents are often complex molecules designed to have a high iodine content per molecule while maintaining low osmolality to minimize side effects. radiologykey.com
While this compound itself may not be directly used as a contrast agent, it serves as a valuable building block for the synthesis of more complex and functional materials. For example, it could be incorporated into larger molecules or polymers to create high-density, targeted contrast agents. mdpi.com The amino group provides a reactive handle for further chemical modifications, allowing for the attachment of solubilizing groups or targeting moieties that could direct the contrast agent to specific tissues or organs.
Table 2: Potential Applications in Functional Materials
| Application Area | Key Feature of this compound | Potential Role |
| X-ray Crystallography | Presence of a heavy atom (Iodine). nih.govresearchgate.netnih.gov | Heavy-atom derivative for solving the phase problem. nih.govnih.gov |
| Medical Imaging | High X-ray absorption of iodine. radiologykey.comnih.gov | Precursor for the synthesis of X-ray contrast agents. nih.govmdpi.com |
Catalytic Applications and Ligand Design
The structural features of this compound, specifically the presence of both an amino and a carboxylic acid group on an aromatic ring, make it an interesting candidate for ligand design in catalysis. nih.gov Anthranilic acid and its derivatives are known to act as chelating ligands, binding to metal ions through the nitrogen of the amino group and the oxygen of the carboxylate. nih.gov This chelation can stabilize the metal center and influence its catalytic activity.
Metal complexes of anthranilic acid derivatives have been explored for various catalytic applications, including the reduction of nitrophenols, a significant environmental pollutant. nih.gov The specific substituents on the anthranilic acid ring can modulate the electronic properties and steric environment of the metal center, thereby tuning the catalyst's reactivity and selectivity. The iodo and methyl groups in this compound would be expected to influence the coordination chemistry and catalytic performance of its metal complexes.
In the broader context of ligand design, the anthranilic acid scaffold provides a rigid platform that can be systematically modified to create ligands for a wide range of transition metal-catalyzed reactions. nih.govrsc.org The principles of ligand-based drug design, where molecular fragments are combined to create molecules with high affinity for a biological target, can also be applied to the design of new catalysts. nih.gov By understanding the structure-property relationships of ligands like this compound, it is possible to rationally design more efficient and selective catalysts for important chemical transformations.
Challenges and Future Perspectives in the Research of 2 Amino 3 Iodo 5 Methylbenzoic Acid
Advancements in Regioselective Synthesis and Reaction Control
A primary challenge in the synthesis of 2-amino-3-iodo-5-methylbenzoic acid lies in achieving precise regioselectivity. The directing effects of the amino, carboxyl, and methyl groups on the aromatic ring can lead to the formation of undesired isomers during iodination, complicating purification and reducing yields. For instance, the synthesis of the related 5-iodo-2-methylbenzoic acid is often hampered by the production of the 3-iodo-2-methylbenzoic acid isomer, which is difficult to separate. google.com
Exploration of Novel Reactivity Patterns and Derivatization Routes
The existing reactivity of this compound primarily involves transformations of its functional groups, such as substitution reactions at the iodine position and oxidation or reduction of the amino group. However, the full potential of this molecule's reactivity remains to be explored.
Future research is expected to uncover novel reactivity patterns, potentially through the use of modern synthetic methodologies like transition-metal catalysis. The iodine substituent, for example, makes the compound a suitable candidate for various cross-coupling reactions, enabling the introduction of a wide array of new functional groups and the construction of more complex molecular architectures. Derivatization of the amino and carboxylic acid moieties can also lead to a diverse library of compounds with potentially new applications. For example, the synthesis of 3-amino-5-halo-2-iodobenzoates has been developed as a route to versatile starting materials for pharmaceuticals. researchgate.net
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational process optimization and the design of new transformations. Currently, detailed mechanistic studies specifically on this compound are limited.
The integration of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with computational modeling will be pivotal in the future. nih.gov Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into transition state energies, reaction pathways, and the electronic properties of intermediates. nih.gov Such a combined approach has been successfully applied to understand the properties of related diiodinated aminobenzoic acids and can be extended to elucidate the intricacies of this compound's behavior. nih.gov This deeper understanding will facilitate more precise control over reaction outcomes.
Development of Environmentally Benign Synthetic Protocols
Traditional synthetic methods for halogenated aromatic compounds often involve harsh reagents and generate significant chemical waste. The development of "green" synthetic protocols for this compound is a critical area for future research.
This includes exploring the use of less toxic and more sustainable reagents. For example, replacing traditional iodinating agents with alternatives like N-iodosuccinimide (NIS) can mitigate the hazards associated with using iodine gas. Furthermore, the use of water as a solvent in organic reactions is a rapidly growing field with the potential to significantly reduce the environmental impact of chemical synthesis. researchgate.net Research into phase-transfer catalysis could also lead to more efficient and environmentally friendly processes by reducing reaction times and enabling the use of less hazardous solvents. alfa-chemistry.com
Uncovering New Biological Activities (in vitro/in silico) and Molecular Targets
While some biological activities of related substituted benzoic acids have been reported, the specific biological profile of this compound remains largely unexplored. Preliminary studies on similar compounds suggest potential antimicrobial and anticancer properties. The presence of the iodine atom can enhance interactions with biological targets through halogen bonding.
Future research should focus on systematic in vitro and in silico screening to identify potential biological activities and molecular targets. High-throughput screening of compound libraries containing derivatives of this compound against various biological targets could uncover novel therapeutic applications. Computational docking studies can help predict binding affinities to specific proteins and guide the design of more potent and selective analogs. For instance, similar compounds have been investigated as VLA-4 antagonists, highlighting the potential for this class of molecules in drug discovery. nih.gov
Strategic Integration into Advanced Materials and Drug Discovery Pipelines
The unique structural features of this compound make it a promising candidate for integration into advanced materials and drug discovery programs. The high atomic weight of iodine, for instance, suggests potential applications in materials requiring high X-ray contrast.
A strategic approach to incorporating this molecule into drug discovery pipelines would involve its use as a scaffold for the synthesis of new chemical entities. nih.gov The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for screening against various diseases. Radiolabeling the compound could also be a valuable tool in drug discovery for studying its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In materials science, the compound could be explored as a monomer for the synthesis of novel polymers with unique optical or electronic properties.
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-3-iodo-5-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated anthranilic acid derivatives typically involves electrophilic substitution or metal-catalyzed coupling. For analogs like 2-amino-5-chloro-3-methylbenzoic acid, iodination of the benzene ring can be achieved via directed ortho-metalation (e.g., using LDA) followed by quenching with iodine, as demonstrated in structurally related compounds . Key factors include temperature control (0–5°C to minimize byproducts) and solvent choice (THF or DMF for solubility). Yields are often improved by protecting the amino group with acetyl or Boc groups before halogenation . For purification, HPLC with a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) is recommended .
Q. How can researchers confirm the regioselectivity of iodine substitution in this compound?
- Methodological Answer : Regioselectivity is confirmed via NMR and X-ray crystallography. For example, in 2-amino-5-chloro-3-methylbenzoic acid, the chlorine substituent’s position was validated using -NMR coupling patterns (meta-substitution) and single-crystal diffraction . Similarly, iodine’s position in this compound can be confirmed by observing NOE correlations between the methyl group (C5) and aromatic protons (C4 and C6) . Computational modeling (DFT) of iodine’s steric and electronic effects on the aromatic ring may also predict substitution patterns .
Q. What are the recommended storage conditions to prevent degradation of iodinated benzoic acid derivatives?
- Methodological Answer : Iodinated compounds are light- and moisture-sensitive. Storage at –20°C in amber vials under inert gas (argon or nitrogen) is advised, as per protocols for 2-amino-3-bromobenzoic acid . Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) or -NMR to detect dehalogenation or oxidation byproducts .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?
- Methodological Answer : Iodine’s larger atomic radius and lower bond dissociation energy enhance reactivity in Suzuki-Miyaura or Ullmann couplings. For example, 2-amino-5-iodo-4-methylbenzoic acid derivatives undergo Pd-catalyzed couplings at lower temperatures (50–80°C) than bromo analogs (100–120°C) . However, iodine’s propensity for oxidative elimination requires careful catalyst selection (e.g., Pd(PPh) with KI as an additive) to suppress byproducts . Kinetic studies comparing turnover rates for I vs. Br/Cl analogs are critical for reaction optimization.
Q. What spectroscopic techniques are most effective for characterizing iodinated aromatic systems, and how do they resolve data contradictions?
- Methodological Answer :
- - and -NMR : Iodine’s paramagnetic effects cause signal broadening, necessitating high-field instruments (≥500 MHz) and relaxation agents. For example, in 2-amino-4-fluoro-5-iodobenzoic acid, -NMR clearly distinguishes iodine’s deshielding effect on C3 (+15 ppm shift vs. non-iodinated analogs) .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion clusters (e.g., [M+H] at m/z 306.9721 for CHINO) and isotopic patterns characteristic of iodine (, 100%) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in 2-[(2-carboxy-5-methylphenyl)amino]-3-methylbenzoic acid, where crystal packing revealed intermolecular hydrogen bonding influencing stability .
Q. How can researchers address contradictory data on the biological activity of iodinated benzoic acid derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. For example, 2-amino-5-chloro-3-methylbenzoic acid’s antimicrobial activity varied significantly between studies due to residual Pd catalysts in synthetic batches . Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
